

Application Notes and Protocols: Ponceau 2R for Cytoplasmic Staining

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Compound of Interest

Compound Name: Ponceau MX

Cat. No.: B1216454

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Introduction

Ponceau 2R, also known as Xylidine Ponceau or Acid Red 26, is an azo dye predominantly utilized in histology for the visualization of cytoplasmic structures.[1][2][3] Its primary application is as a red counterstain in polychrome staining techniques, most notably in Masson's and Goldner's trichrome methods.[3][4] In these procedures, Ponceau 2R, often in combination with other acid dyes like acid fuchsin, imparts a distinct red or orange-red color to cytoplasmic elements, muscle fibers, and erythrocytes.[5][6] This allows for clear differentiation of these components from collagen, which is typically stained blue or green. While not commonly used as a standalone cytoplasmic stain, its role in trichrome staining is crucial for morphological studies in both normal and pathological tissues.[5]

The mechanism of staining relies on the anionic nature of Ponceau 2R, which facilitates its binding to positively charged (acidophilic) proteins within the cytoplasm.[7] This interaction provides a strong and vibrant color, contributing to the high contrast and detailed visualization achieved with trichrome staining.

Data Presentation

Table 1: Properties of Ponceau 2R

Property	Value	References
Common Names	Xylidine Ponceau, Ponceau de Xylidine, Acid Red 26	[1][2][8]
C.I. Number	16150	[2][4][8]
CAS Number	3761-53-3	[4][8][9]
Molecular Formula	C ₁₈ H ₁₄ N ₂ Na ₂ O ₇ S ₂	[3]
Molecular Weight	480.43 g/mol	[4]
Appearance	Dark red crystalline powder	[8][10]
Solubility	Readily soluble in water, slightly soluble in ethanol	[1][2]
Absorption Maximum (in water)	503 - 508 nm	[4]

Table 2: Safety and Hazard Information for Ponceau 2R

Hazard Category	Description	Precautionary Measures	References
Carcinogenicity	Category 2: Suspected of causing cancer.	Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, and eye/face protection.	[8][9][11][12]
Skin Corrosion/Irritation	Category 2: Causes skin irritation.	Wash skin thoroughly after handling. Wear protective gloves. If on skin, wash with plenty of soap and water.	[9][11]
Serious Eye Damage/Irritation	Category 2: Causes serious eye irritation.	Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[9][11]
Specific Target Organ Toxicity (Single Exposure)	Category 3: May cause respiratory irritation.	Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing.	[9][11]

Experimental Protocols

Masson's Trichrome Staining Protocol Utilizing Ponceau 2R

This protocol is a standard method for differentiating collagen from muscle and other cytoplasmic elements. Ponceau 2R is a key component of the cytoplasmic stain.

Reagents:

- Bouin's Solution (Mordant)
- Weigert's Iron Hematoxylin (for nuclear staining)
- Ponceau-Fuchsin Solution (Cytoplasmic Stain):
 - Ponceau 2R (Acid Red 26): 0.5 g
 - Acid Fuchsin: 0.5 g
 - Distilled Water: 100 ml
 - Glacial Acetic Acid: 1 ml[6]
- Phosphomolybdic Acid Solution (Differentiating Agent)
- Aniline Blue or Light Green Solution (Collagen Stain)
- 1% Acetic Acid Solution
- Ethanol (70%, 95%, 100%)
- Xylene
- Resinous mounting medium

Procedure:

- Deparaffinization and Rehydration:

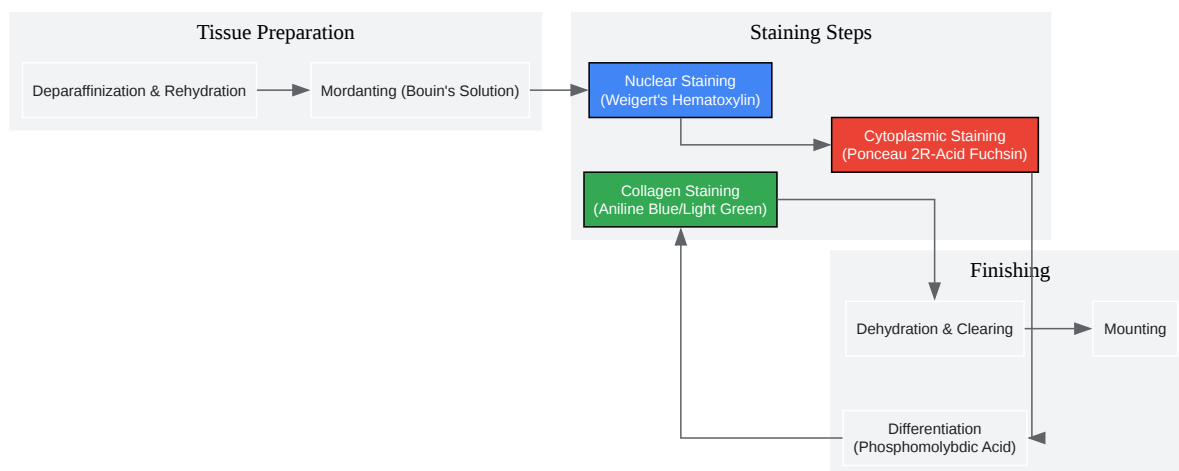
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer through two changes of 100% ethanol for 3 minutes each.
- Transfer through 95% ethanol for 3 minutes.
- Transfer through 70% ethanol for 3 minutes.
- Rinse in running tap water, then in distilled water.
- Mordanting:
 - For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour or overnight at room temperature.
 - Wash in running tap water for 5-10 minutes to remove the yellow color.
- Nuclear Staining:
 - Stain in Weigert's iron hematoxylin working solution for 10 minutes.
 - Wash in running tap water for 10 minutes.
 - Differentiate in 1% acid alcohol if necessary.
 - Wash in running tap water.
 - "Blue" the sections in running tap water or a suitable bluing agent.
 - Rinse in distilled water.
- Cytoplasmic Staining:
 - Stain in the Ponceau-Fuchsin solution for 5-15 minutes.[\[5\]](#)[\[13\]](#)
 - Rinse briefly in distilled water.
- Differentiation:

- Differentiate in a 5% aqueous solution of phosphomolybdic acid until the collagen is decolorized (appears pale pink or colorless), while muscle and cytoplasm remain red.[\[13\]](#)
This step is critical and may require microscopic control.
- Rinse briefly in distilled water.
- Collagen Staining:
 - Without rinsing after the previous step, transfer the slides directly to Aniline Blue or Light Green solution and stain for 5-10 minutes.
 - Rinse briefly in distilled water.
- Final Differentiation and Dehydration:
 - Differentiate in 1% acetic acid solution for 1-3 minutes.
 - Dehydrate rapidly through 95% and two changes of 100% ethanol.
 - Clear in two changes of xylene.
- Mounting:
 - Mount with a resinous mounting medium.

Expected Results:

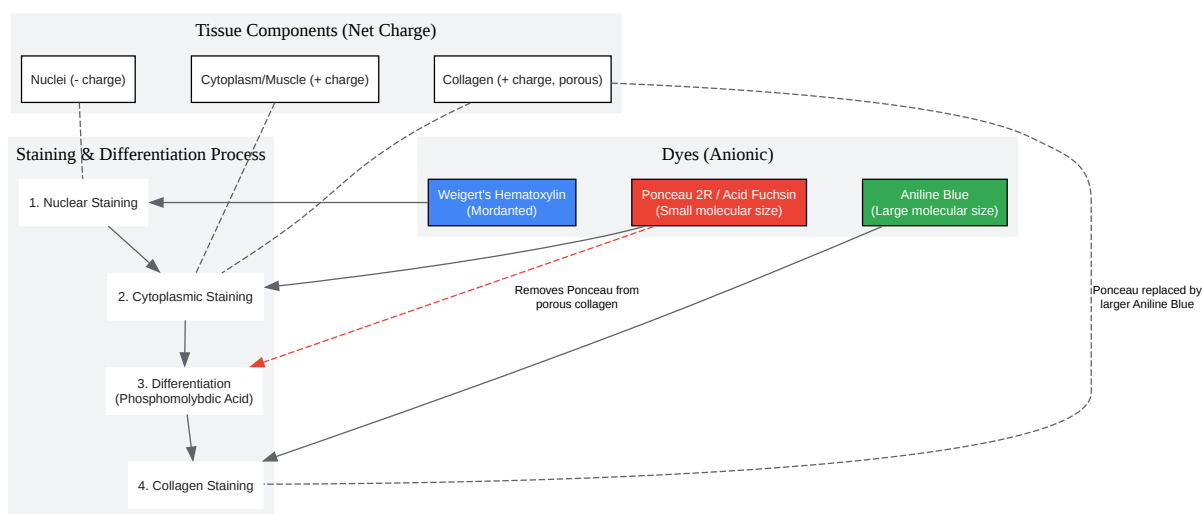
- Nuclei: Black
- Cytoplasm, Muscle, Erythrocytes: Red/Pink[\[6\]](#)
- Collagen: Blue or Green (depending on the counterstain used)[\[6\]](#)

Visualizations



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Caption: Workflow for Masson's Trichrome Staining.



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Caption: Principle of Differential Staining in Masson's Trichrome.

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